molecular formula C18H12ClNO B3038201 [1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone CAS No. 80100-09-0

[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone

Cat. No. B3038201
CAS RN: 80100-09-0
M. Wt: 293.7 g/mol
InChI Key: SVWNIEJSQQUONV-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone, also known as CPBM, is an important organic compound that has been widely studied in recent years due to its potential applications in the fields of science and technology. CPBM is a derivative of the biphenyl family of compounds, which is a group of aromatic hydrocarbons that have been used in a variety of applications. CPBM has been studied for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Crystal Structure Studies : Compounds related to "[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone" have been extensively studied for their crystal and molecular structures. For example, a study on a similar compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, revealed its crystallization in the monoclinic space group, providing insights into intermolecular hydrogen bonding and molecular geometry (Lakshminarayana et al., 2009).

Synthesis and Application in Material Science

  • Suzuki Cross-Coupling in Synthesis : The Suzuki cross-coupling reaction is a pivotal method in synthesizing various derivatives of [1,1'-biphenyl]-4-yl compounds. This method has been used to prepare compounds with potential applications in material science, such as in polyimides showing organic solubility and memory properties (Gao et al., 2023).

Biological Activity

  • Antimicrobial Evaluation : Some derivatives of [1,1'-biphenyl]-4-yl have been evaluated for their antimicrobial properties. For instance, substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones exhibited antibacterial activity against different bacterial strains and antifungal effects against various fungal strains (Reddy & Reddy, 2016).

Docking Studies and Computational Analysis

  • Molecular Docking and Computational Analysis : Molecular docking and computational analysis, including DFT (Density Functional Theory) and Hirshfeld surface analysis, have been applied to similar compounds to understand their molecular interactions, structure-activity relationships, and potential therapeutic applications (Lakshminarayana et al., 2018).

properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO/c19-17-12-16(10-11-20-17)18(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWNIEJSQQUONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224352
Record name [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone

CAS RN

80100-09-0
Record name [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80100-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-yl(2-chloro-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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